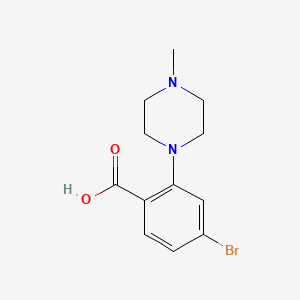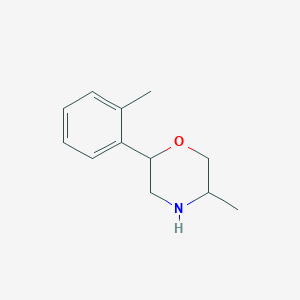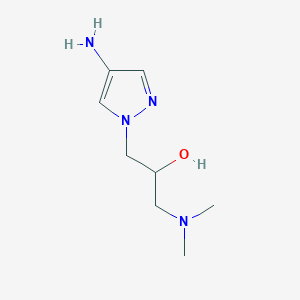
6-(2-氨基-1,3-噻唑-4-基)-7-氟-1,2,3,4-四氢喹啉-2-酮
描述
The compound “6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocycle that consists of a five-membered C3NS ring .
Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学研究应用
合成和抗癌活性
研究人员已开发出含有 2-氧代喹啉结构的新型 α-氨基膦酸酯衍生物,对各种癌细胞系表现出中等到高水平的抗肿瘤活性,例如 A549(人肺腺癌)、HeLa(人宫颈癌)、MCF-7(人乳腺癌)和 U2OS(人骨肉瘤)细胞。代表性化合物之一的作用机制主要涉及细胞周期停滞在 S 期和 G2 期,并伴有 HeLa 细胞凋亡 (Yilin Fang 等,2016)。
抗真菌活性
另一项研究重点关注新型 S-取代的 6-氟-4-烷基(芳基)硫代喹唑啉衍生物的合成和抗真菌活性,发现一些化合物表现出良好的抗真菌活性,其机制涉及增加细胞膜通透性和抑制真菌生长 (Guang-Fang Xu 等,2007)。
HPLC-荧光测定
4,7-菲咯啉-5,6-二酮(吩醌)在药物中氨基酸的 HPLC-荧光测定中用于柱前衍生化的用途已得到探索,重点介绍了一种有效分离和检测氨基酸加合物的(R. Gatti 等,2004)。
合成和抗菌研究
基于氟喹诺酮的 4-噻唑烷酮的合成和抗菌研究显示出有希望的抗菌和抗真菌活性,为开发新的抗菌剂奠定了基础 (N. Patel 和 S. D. Patel,2010)。
代谢物鉴定和转运蛋白介导的排泄
在人体中鉴定新型 If 通道抑制剂的代谢物,并研究这些代谢物的转运蛋白介导的肾脏和肝脏排泄,为药物代谢和药代动力学提供了见解,为药物开发提供了有价值的信息 (K. Umehara 等,2009)。
作用机制
Target of Action
Compounds with a similar 2-aminothiazole scaffold have been found to target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
It’s known that 2-aminothiazole derivatives can exhibit potent and selective nanomolar inhibitory activity against various human cancerous cell lines . This suggests that the compound may interact with its targets to inhibit their function, leading to a decrease in the proliferation of cancer cells.
Biochemical Pathways
Compounds with a similar 2-aminothiazole scaffold have been associated with a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities . This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
It’s known that the bioavailability of a drug can be influenced by factors such as its absorption in the digestive tract, distribution throughout the body, metabolism by the liver, and excretion by the kidneys .
Result of Action
Based on the known activities of similar 2-aminothiazole derivatives, it can be inferred that the compound may lead to a decrease in the proliferation of cancer cells .
生化分析
Biochemical Properties
6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis . The compound’s interactions with these enzymes can inhibit their activity, leading to potential antimicrobial effects.
Cellular Effects
The effects of 6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s thiazole ring can form hydrogen bonds with active site residues of target enzymes, thereby inhibiting their catalytic activity . This inhibition can result in downstream effects such as reduced bacterial growth or altered cellular signaling.
Temporal Effects in Laboratory Settings
The temporal effects of 6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one in laboratory settings have been studied to understand its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or extreme pH . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one vary with dosage. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, it can affect the levels of key metabolites, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, leading to its accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is critical for its activity. The compound is predominantly localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, it can be directed to specific organelles such as the mitochondria, where it exerts its effects on cellular metabolism and signaling . Post-translational modifications, such as phosphorylation, can also influence its localization and activity within the cell .
属性
IUPAC Name |
6-(2-amino-1,3-thiazol-4-yl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3OS/c13-8-4-9-6(1-2-11(17)15-9)3-7(8)10-5-18-12(14)16-10/h3-5H,1-2H2,(H2,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGOLNYATKFLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)C3=CSC(=N3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2,2,2-Trifluoroethyl)carbamoyl]formic acid](/img/structure/B1517812.png)


![2-[1-(3,6-dichloropyridazin-4-yl)-N-methylformamido]acetic acid](/img/structure/B1517820.png)



![1-{2-[(5-Chloropyridin-2-yl)(methyl)amino]acetyl}piperidine-3-carboxylic acid](/img/structure/B1517829.png)

![3-[(4-Cyanophenyl)amino]benzoic acid](/img/structure/B1517831.png)




